2-[(5-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}furan-2-yl)sulfanyl]-1,3-benzothiazole
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Overview
Description
2-({5-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]FURAN-2-YL}SULFANYL)-1,3-BENZOTHIAZOLE is a complex organic compound that features a benzothiazole moiety Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]FURAN-2-YL}SULFANYL)-1,3-BENZOTHIAZOLE can be achieved through several synthetic pathways. One common method involves the condensation of 2-mercaptobenzothiazole with an appropriate aldehyde or ketone under acidic conditions. This reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as microwave irradiation or one-pot multicomponent reactions. These methods offer the advantages of reduced reaction times and higher yields, making them suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-({5-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]FURAN-2-YL}SULFANYL)-1,3-BENZOTHIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Functionalized benzothiazole derivatives
Scientific Research Applications
2-({5-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]FURAN-2-YL}SULFANYL)-1,3-BENZOTHIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-({5-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]FURAN-2-YL}SULFANYL)-1,3-BENZOTHIAZOLE involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and DNA
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA to induce cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler benzothiazole derivative with similar biological activities.
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization and as an antimicrobial agent.
2-Aminobenzothiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
2-({5-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]FURAN-2-YL}SULFANYL)-1,3-BENZOTHIAZOLE stands out due to its unique combination of a benzothiazole moiety with a furan ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C19H12N4OS3 |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[(E)-[5-(1,3-benzothiazol-2-ylsulfanyl)furan-2-yl]methylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C19H12N4OS3/c1-3-7-15-13(5-1)21-18(25-15)23-20-11-12-9-10-17(24-12)27-19-22-14-6-2-4-8-16(14)26-19/h1-11H,(H,21,23)/b20-11+ |
InChI Key |
UOPBDNBAUOPMJP-RGVLZGJSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=CC=C(O3)SC4=NC5=CC=CC=C5S4 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NN=CC3=CC=C(O3)SC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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